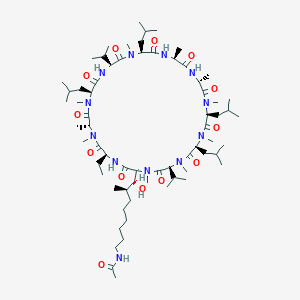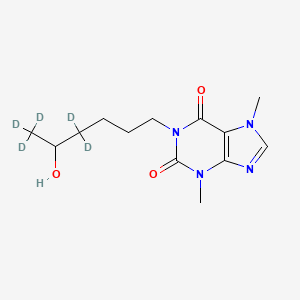
CycLuc12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CycLuc12 is a cyclic alkylaminoluciferin substrate for firefly luciferase.
Applications De Recherche Scientifique
1. Role in Undergraduate Education
The Rutgers 12-Inch Cyclotron, involving CycLuc12, has been pivotal in undergraduate education, particularly in physics. It offers hands-on experience with accelerator technology and allows students to observe fundamental beam physics concepts such as axial and radial betatron motion, weak and azimuthally varying field focusing schemes, and perform low energy nuclear reactions (Koeth, 2015).
2. Cancer Therapy and Drug Discovery
CycLuc12, as CDK12, plays a critical role in cancer development. Research has focused on understanding the function and mechanism of CDK12 and developing inhibitors against it for oncological research. This could lead to new strategies for treating and preventing cancer (Hui Liu, Kangdong Liu, & Z. Dong, 2020).
3. Breast Cancer Research
Studies have shown that CDK12 promotes tumor initiation and induces anti-HER2 therapy resistance in human breast cancer. CDK12's role in self-renewal of breast cancer stem cells and in vivo tumor-initiating ability has been a focus of recent research, offering insights for future therapies (Hee-Joo Choi et al., 2019).
4. mRNA Splicing in Breast Cancer
CDK12 has been identified as a key regulator in alternative last exon mRNA splicing, impacting breast cancer cell invasion and tumorigenesis. Its regulation modulates the splicing of DNA damage response activator ATM and DNAJB6 isoform, influencing the invasiveness of breast tumor cells (Jerry F. Tien et al., 2017).
5. Targeting CDK12 in Cancer Therapy
CDK12 is emerging as a therapeutic target due to its role in regulating DNA-damage response genes. The development of selective CDK12 inhibitors is seen as a promising avenue in cancer therapy, particularly in addressing cancer cells' resistance to other treatments (Baishan Jiang et al., 2021).
6. Drug Design in HIV Therapy
Cyclotides, like CycLuc12, have shown potential in anti-HIV activity. Computational design of new cyclotides targeting HIV gp120 has been explored, indicating that modifications to cyclotide scaffolds can improve binding to HIV gp120 and reduce toxicity, offering an alternative approach in HIV therapy (Apiwat Sangphukieo et al., 2015).
7. CDK12 as a Biomarker and Target for Breast Cancer
Evaluating CDK12 protein expression has implications for targeted therapies in breast cancer. The absence of CDK12 protein expression correlates with triple-negative breast cancer, suggesting a possible role in defective DNA Damage Response function, which could be crucial for therapeutic approaches (K. Naidoo et al., 2017).
8. CDK12 in RNA Polymerase II Transcription Elongation
Research shows that CDK12 globally stimulates RNA polymerase II transcription elongation and phosphorylation, indicating its general activator role in transcription elongation. This understanding of CDK12's mechanism can inform future studies in transcriptional regulation (Michael Tellier et al., 2020).
Propriétés
Numéro CAS |
1627696-39-2 |
|---|---|
Nom du produit |
CycLuc12 |
Formule moléculaire |
C17H19N3O2S2 |
Poids moléculaire |
361.48 |
Nom IUPAC |
(S)-2-(5,8,8-Trimethyl-5,6,7,8-tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1 |
Clé InChI |
KNODTRNYUXCDTA-LLVKDONJSA-N |
SMILES |
O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4N(C)CCC(C)(C)C4=C3)SC1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CycLuc12; CycLuc 12; CycLuc-12 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



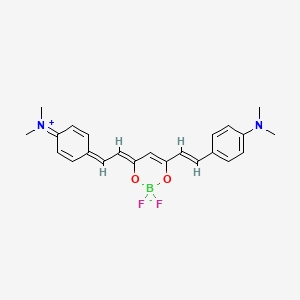

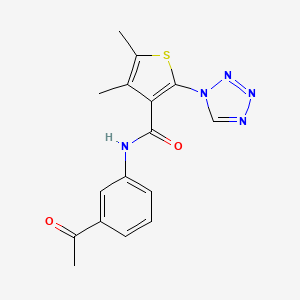
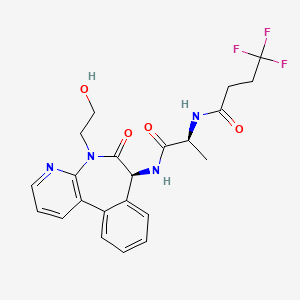
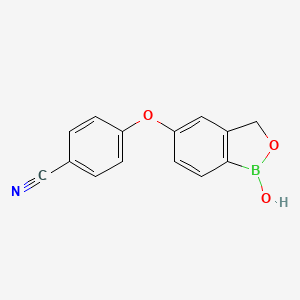
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
